{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

Sourcing consistent N1-substituted 7-azaindole building blocks for kinase inhibitor SAR? This compound delivers a pre-installed N1-methyl group that eliminates H-bond donor ambiguity and blocks metabolic soft spots at the pyrrole NH. • Validated hinge-binding scaffold: FGFR1-4 (IC₅₀ 7-712 nM), TNIK (<1 nM), c-Met. • Single HBD (vs. 2 for des-methyl) enhances kinase selectivity; LogP ~1.0 improves permeability. • Primary amine ready for amide coupling or warhead installation for targeted covalent inhibitor libraries. Supplied in research-grade purity with global shipping.

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
Cat. No. B8221714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CN=C21)CN
InChIInChI=1S/C9H11N3/c1-12-5-3-8-7(6-10)2-4-11-9(8)12/h2-5H,6,10H2,1H3
InChIKeyWNBQVWFZMPPINP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine: Procurement-Ready Physicochemical Baseline and Class Identity


{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine (CAS 1638768-08-7, C₉H₁₁N₃, MW 161.20) is a 7-azaindole-based heterocyclic amine building block featuring a fused pyrrolo[2,3-b]pyridine core with a primary aminomethyl substituent at the 4-position and a methyl group on the pyrrole nitrogen (N1) . The 7-azaindole scaffold is recognized as a privileged hinge-binding motif in kinase inhibitor drug discovery due to its ability to mimic the adenine moiety of ATP [1]. The N1-methyl substitution introduces differential physicochemical properties—increased lipophilicity (computed XLogP 1.0 vs. 0.5 for the non-methylated analog) and reduced hydrogen-bond donor count (1 vs. 2)—that influence solubility, permeability, and target engagement profiles relative to des-methyl analogs [2]. The compound is commercially available in research-grade purities from multiple vendors .

7-Azaindole-based heterocyclic amine building block for kinase inhibitor design
N1-Methyl substitution: increased lipophilicity and reduced H-bond donor profile vs. des-methyl analog
Pre-installed 4-aminomethyl group for one-step amide coupling, reductive amination, or sulfonamide formation

Why Generic Substitution of (1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine Fails: Key Differentiation from Closest Analogs


The presence of the N1-methyl group in {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine fundamentally distinguishes it from closely related 7-azaindole methanamine analogs. Substituting this compound with the non-methylated analog, (1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine (CAS 888498-07-5), alters three critical molecular properties simultaneously: (i) lipophilicity—computed LogP drops from ~1.0 to ~0.5, reducing passive membrane permeability ; (ii) hydrogen-bond donor capacity—the N1-H of the des-methyl analog introduces an additional H-bond donor, changing kinase hinge-binding geometry and potentially increasing off-target interactions [1]; (iii) metabolic vulnerability—the unsubstituted pyrrole NH is susceptible to Phase I oxidation and glucuronidation, while N-methylation blocks this metabolic soft spot, a strategy validated across multiple 7-azaindole-derived kinase inhibitor series [2]. Positional isomers such as (3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine shift the methyl group to the C3 position of the pyrrole ring, preserving the N1-H donor and introducing steric bulk that can sterically clash with the kinase hinge region—a distinct structure-activity relationship (SAR) vector that is not interchangeable with N1-methylation [3]. These differences mean that SAR established for N1-H or C3-methyl analogs cannot be extrapolated to the N1-methyl congener without experimental validation; each substitution pattern generates a unique pharmacophoric signature.

1 Non-methylated analog (N1-H) introduces an extra H-bond donor and lower lipophilicity, which may alter permeability and hinge-binding geometry
2 3-Methyl positional isomer retains N1-H donor and adds C3 steric bulk, leading to distinct SAR that cannot be extrapolated
3 Des-methyl analog reintroduces metabolic soft spot at N1-H (N-glucuronidation / N-oxidation), potentially reducing metabolic stability

{1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage: N1-Methylation Increases Computed LogP by 0.5–0.6 Units vs. Non-Methylated Analog

The N1-methyl group in {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine raises the computed octanol-water partition coefficient (XLogP / LogP) to 1.03, compared with 0.5 for the non-methylated analog (1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine (CAS 888498-07-5) [1]. This ~0.5-unit increase in LogP translates to an approximately 3-fold higher theoretical partition into lipid membranes, which is consistent with the general medicinal chemistry principle that N-methylation of a heterocyclic NH enhances passive permeability. The 3-methyl positional isomer (CAS 1638767-66-4) also has a computed XLogP of 0.5, demonstrating that only N1-methylation—not C3-methylation—achieves this lipophilicity gain [1].

Lipophilicity Gain
Reported
ΔLogP +0.5–0.6
Higher lipophilicity may support membrane permeability assessment
Computed XLogP3-AA; not experimental logD
Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

Reduced Hydrogen-Bond Donor Count: N1-Methylation Eliminates One H-Bond Donor Compared to Non-Methylated and 3-Methyl Analogs

{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine has one hydrogen-bond donor (the primary amine –CH₂NH₂), whereas both the non-methylated analog (1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine and the 3-methyl isomer possess two H-bond donors (N1-H plus –CH₂NH₂) . This difference is significant because the N1-H of 7-azaindole can engage the kinase hinge region as a hydrogen-bond donor; its removal via N-methylation forces the ligand to rely solely on the pyridine nitrogen (N7) as a hinge acceptor and the 4-aminomethyl group for additional interactions. Photophysical studies on 7-azaindole vs. N-methyl-7-azaindole confirm that N1-methylation abolishes the solvent-catalyzed double-proton-transfer tautomerization pathway available to N1-H species, fundamentally altering hydrogen-bonding dynamics in both ground and excited states [1].

H-Bond Donor Reduction
Class-level
HBD 2 → 1
Fewer H-bond donors may improve passive permeability and binding mode predictability
N1-methylation blocks tautomerization pathway (rate 1.2×10⁹ s⁻¹ for N1-H)
MedChem Design Kinase Selectivity Hinge-Binding Optimization

Metabolic Stability Advantage: N1-Methylation Blocks a Primary Site of Oxidative Metabolism Present in Non-Methylated Analogs

The N1-H of 7-azaindole is a documented site of Phase I oxidative metabolism and Phase II glucuronidation. N-methylation of this position eliminates the N-H moiety, thereby blocking N-glucuronidation and reducing CYP-mediated N-oxidation. While direct head-to-head microsomal stability data for {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine vs. its des-methyl analog are not publicly available, the principle is well-established across the 7-azaindole chemotype. In the FGFR inhibitor series reported by Su et al. (2021), N1-substituted 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated favorable in vitro ADME profiles, with lead compound 4h (which incorporates N1-substitution) showing sufficient metabolic stability to achieve in vivo anti-tumor efficacy in a 4T1 xenograft model [1]. This class-level evidence supports the expectation that N1-methylation confers a metabolic stability advantage over N1-H analogs.

Metabolic Stability
Class-level
N1-methyl blocks N-glucuronidation / N-oxidation site
May preempt a known metabolic liability in lead optimization
Class-level SAR; no direct comparative microsomal data
Drug Metabolism PK Optimization Lead Optimization

Kinase Inhibitor Design Utility: The 4-Aminomethyl Group Provides a Versatile Synthetic Handle Absent in Simpler 7-Azaindole Scaffolds

Compared with 1-methyl-7-azaindole (CAS 27257-15-4), which lacks the 4-aminomethyl group and serves as a simpler core scaffold, {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine offers a pre-installed primary amine that enables one-step amide coupling, reductive amination, or sulfonamide formation without requiring additional functionalization steps . 1-Methyl-7-azaindole must first be functionalized at the 4-position (typically via directed metalation or halogenation followed by cross-coupling) to introduce an equivalent synthetic handle, adding 2–3 synthetic steps and associated yield losses. In the FGFR inhibitor study by Su et al., the 1H-pyrrolo[2,3-b]pyridine scaffold was elaborated at multiple positions to achieve potent FGFR1–4 inhibition (IC₅₀ 7–712 nM for lead compound 4h), demonstrating that 4-substituted 7-azaindoles are productive starting points for kinase inhibitor design [1]. The 4-aminomethyl group in the target compound is directly analogous to the 4-substituents explored in that series.

Synthetic Efficiency
Reported
Saves 2–3 steps vs. non-aminated 1-methyl-7-azaindole
Pre-installed amine accelerates kinase inhibitor library synthesis
Enables direct amide coupling without additional functionalization
Synthetic Chemistry Scaffold Functionalization Kinase Inhibitor

High-Impact Application Scenarios for {1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine in Drug Discovery and Chemical Biology


Kinase Inhibitor Library Synthesis Targeting FGFR, TNIK, or c-Met Kinase Hinge Regions

The 7-azaindole core of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine is a validated hinge-binding motif for kinases including FGFR1–4 (lead compound IC₅₀ 7–712 nM), TNIK (IC₅₀ < 1 nM for optimized analogs), and c-Met [1][2]. The pre-installed 4-aminomethyl group enables rapid library synthesis via amide coupling with carboxylic acid building blocks, while the N1-methyl group reduces H-bond donor count from 2 to 1, potentially improving kinase selectivity profiles compared to N1-H 7-azaindole libraries . The increased LogP (~1.0 vs. 0.5 for des-methyl analog) may enhance cell permeability for intracellular kinase targets . Researchers developing targeted covalent inhibitors can also exploit the primary amine for acrylamide or chloroacetamide warhead installation.

Fragment-Based Drug Discovery (FBDD) and Structure-Based Design Campaigns

The compound's molecular weight (161.20 Da) and physicochemical profile (LogP 1.0, TPSA 43.84, 1 HBD) place it within ideal fragment space (MW < 300, LogP < 3, HBD ≤ 3) [1]. Its 7-azaindole core has been validated in fragment-based screening against protein kinase B (PKB/Akt), where 7-azaindole was identified as an efficient hinge-binding fragment and subsequently elaborated using structure-based design [2]. The N1-methyl substitution eliminates the tautomerization ambiguity associated with N1-H 7-azaindoles, providing a more predictable binding mode for crystallographic fragment soaking experiments and computational docking . The 4-aminomethyl group offers a defined vector for fragment growing or linking strategies.

Synthesis of Platinum-Based Anticancer Complexes with Enhanced Tumor Selectivity

The 1-methyl-7-azaindole scaffold (the core of this compound) has been successfully incorporated into cisplatin and transplatin analogs, yielding Pt(II) complexes with increased toxic efficiency and selectivity for cisplatin-resistant tumor cells compared to the parent platinum drugs [1]. The 4-aminomethyl variant could serve as a ligand precursor for similar Pt(II) or other transition metal complexes, where the primary amine provides a coordination site and the N1-methyl group modulates the electronic properties and cellular uptake of the resulting metal complex. The study by Štarha et al. (2015) demonstrated that 1-methyl-7-azaindole substitution activates the trans geometry, which is typically inactive in transplatin, opening access to novel stereochemical spaces in metallodrug design [1].

Chemical Probe Development for Epigenetic Targets (HDAC, KDM5A)

7-Azaindole derivatives have been reported as inhibitors of histone deacetylases (HDACs) and the KDM5A (JARID1A) lysine demethylase [1][2]. The N1-methyl-7-azaindole moiety appears in the KDM5A inhibitor N12 (PDB 5IVV), where the 7-azaindole core engages the 2-oxoglutarate cofactor binding site [2]. {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine provides a direct entry point for synthesizing analogs of these epigenetic probes, with the 4-aminomethyl group enabling diversification via amide or sulfonamide linkages to reach auxiliary binding pockets within the reader/eraser domains of epigenetic targets.

Application
Selection Property
Validation Focus
Kinase inhibitor hinge-binding library synthesis
N1-methyl-7-azaindole scaffold with pre-installed aminomethyl handle
Kinase panel selectivity profiling; hinge-binding mode analysis
Fragment-based drug discovery (FBDD) campaigns
Fragment rule-of-three compliant properties (low MW, moderate lipophilicity, 1 HBD)
Crystallographic fragment soaking; binding mode validation
Metal complex research for tumor cell line models
Primary amine coordination site; N1-methyl modulates electronic properties
Cytotoxicity endpoint review in resistant cell lines; metal complex characterization
Epigenetic probe development (HDAC, KDM5A)
7-azaindole core for cofactor-site engagement; 4-aminomethyl for diversification
Epigenetic target binding assays; selectivity profiling across reader/eraser domains
Quote Request

Request a Quote for {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.